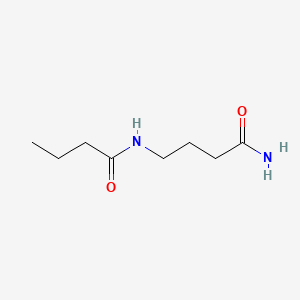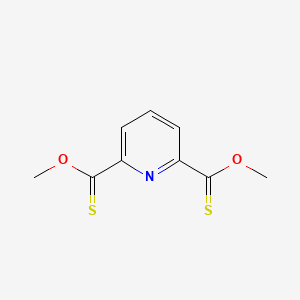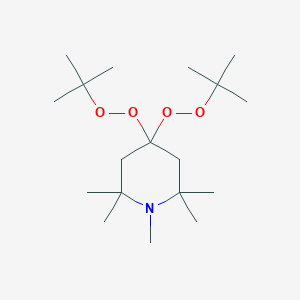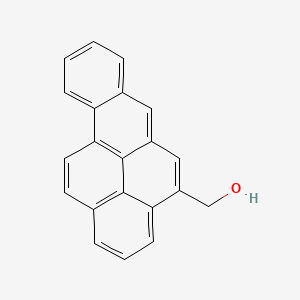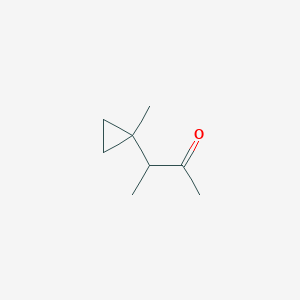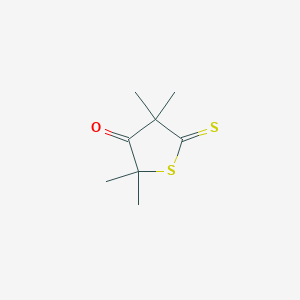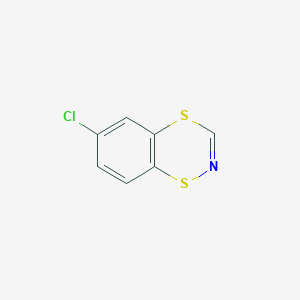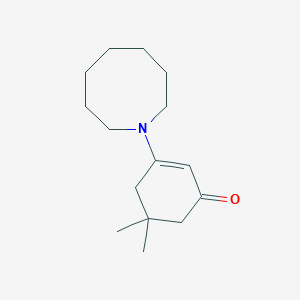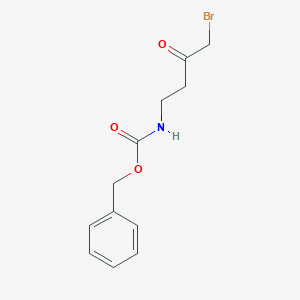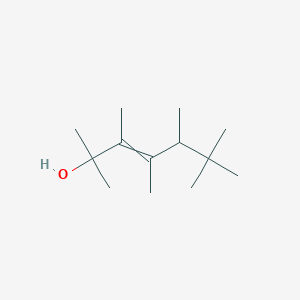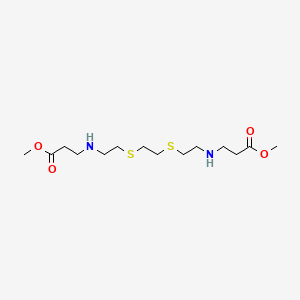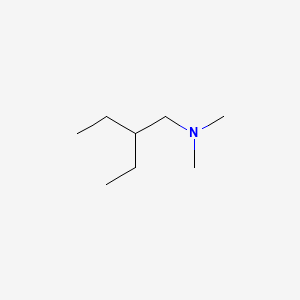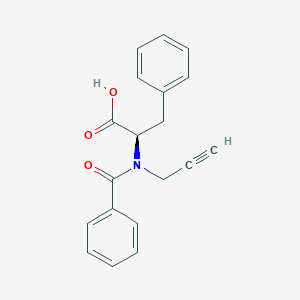
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine is a synthetic organic compound with the molecular formula C16H15NO3 It is a derivative of D-phenylalanine, where the amino group is substituted with a benzoyl group and a prop-2-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a suitable protecting group, such as a benzyl group.
Alkylation: The protected amino group is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Deprotection: The protecting group is removed to regenerate the free amino group.
Benzoylation: The free amino group is then benzoylated using benzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acyl chlorides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoylformic acid or benzoylacetic acid.
Reduction: Formation of N-benzyl-N-propyl-D-phenylalanine.
Substitution: Formation of various N-acyl derivatives.
科学的研究の応用
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a chemical probe in various assays.
作用機序
The mechanism of action of N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and prop-2-yn-1-yl groups may facilitate binding to active sites, leading to inhibition or activation of enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Benzoyl-D-phenylalanine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
N-Prop-2-yn-1-yl-D-phenylalanine: Lacks the benzoyl group, affecting its binding affinity and specificity.
Uniqueness
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine is unique due to the presence of both benzoyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
特性
CAS番号 |
84691-39-4 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC名 |
(2R)-2-[benzoyl(prop-2-ynyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17NO3/c1-2-13-20(18(21)16-11-7-4-8-12-16)17(19(22)23)14-15-9-5-3-6-10-15/h1,3-12,17H,13-14H2,(H,22,23)/t17-/m1/s1 |
InChIキー |
HBRDIKIXSRAREB-QGZVFWFLSA-N |
異性体SMILES |
C#CCN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
正規SMILES |
C#CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



